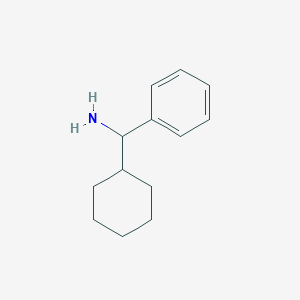

Cyclohexyl(phenyl)methanamine

Beschreibung

Emerging Research Paradigms and Strategic Future Directions for Cyclohexyl(phenyl)methanamine

Contemporary research on this compound and its derivatives is expanding into new and innovative areas, driven by the demand for novel therapeutic agents, more efficient catalytic systems, and advanced materials.

One of the most significant emerging paradigms is the use of this compound derivatives as chiral auxiliaries and ligands in asymmetric synthesis. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of certain this compound derivatives can be exploited to induce high levels of enantioselectivity in a variety of chemical transformations. This is particularly important in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry.

Recent advancements in catalysis have also highlighted the potential of ligands derived from cyclohexylamine structures. For instance, visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives has been demonstrated, offering a green and efficient alternative to traditional methods. researchgate.netnih.govrsc.org These photocatalytic methods often proceed under mild conditions and exhibit high atom economy. researchgate.netnih.govrsc.org

In the realm of medicinal chemistry, derivatives of cyclohexylamine are being investigated for a wide range of therapeutic applications. nih.gov The rigid cyclohexyl scaffold, combined with the aromatic phenyl group and the reactive amine, provides a platform for the design of molecules with specific biological targets. For example, research has shown that certain cyclohexylamine derivatives exhibit antimicrobial and neurological activities. The exploration of these derivatives as potential treatments for various diseases represents a key future direction.

The table below presents some recent research findings related to the applications of this compound and its derivatives, highlighting the yields and conditions of these emerging methods.

Table 2: Recent Research Findings and Applications

| Application Area | Specific Reaction/Use | Catalyst/Conditions | Yield/Efficacy | Reference |

|---|---|---|---|---|

| Asymmetric Synthesis | Enantioselective deprotonation of cyclohexene oxide | Chiral lithium amide derived from cyclohexyl[(S)-1-ethylpyrrolidin-2-yl] methylamine | 80% yield, 78% enantiomeric excess | researchgate.net |

| Catalysis | Reductive amination of cyclohexanone with benzylamine | 4 wt% Au/TiO2 | 72% yield | d-nb.info |

| Medicinal Chemistry | Synthesis of β-Phenylalanine derivatives | Phenylalanine ammonia lyase (PAL) | High enantioselectivity (>99% ee) | nih.gov |

| Photocatalysis | Intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones | Photoredox catalysis | Moderate to good yields with excellent diastereoselectivities | researchgate.netnih.govrsc.org |

The future of this compound research appears to be focused on the development of more sophisticated catalysts for asymmetric synthesis, the exploration of new therapeutic applications based on its unique structural motifs, and the expansion into materials science, where its derivatives could be used to create novel polymers and functional materials. eschemy.com The ongoing innovation in synthetic methodologies, particularly in photocatalysis and green chemistry, will undoubtedly continue to provide new avenues for the application of this versatile compound.

Eigenschaften

IUPAC Name |

cyclohexyl(phenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCBKIHKSZUZKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453904 | |

| Record name | cyclohexyl(phenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23459-35-0 | |

| Record name | cyclohexyl(phenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q. What are the common synthetic routes for Cyclohexyl(phenyl)methanamine, and how are reaction conditions optimized?

this compound is typically synthesized via nucleophilic substitution or reductive amination. For example, a base (e.g., NaOH) facilitates the reaction between phenylmethyl halides and cyclohexylamine under controlled temperatures (40–60°C). Solvent selection (e.g., THF or DCM) and stoichiometric ratios are critical for yield optimization. Steric hindrance from the cyclohexyl group may require prolonged reaction times or catalysts like Pd/C for reductive amination .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

Q. What are the common chemical reactions involving this compound?

The amine group participates in:

- Acylation : Reacting with acyl chlorides to form amides.

- Oxidation : Conversion to nitriles or imines under strong oxidizing conditions.

- Salt formation : Hydrochloride salts improve stability for storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

Systematic substitution on the phenyl or cyclohexyl rings alters target affinity and metabolic stability. For instance:

Q. How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

Q. What computational strategies predict this compound’s metabolic stability and toxicity?

Q. What experimental approaches assess this compound’s interaction with biological targets?

Q. How can researchers mitigate challenges posed by steric hindrance during synthesis?

- Catalytic systems : Use bulky ligands (e.g., Josiphos) in asymmetric catalysis to improve stereoselectivity.

- Microwave-assisted synthesis : Reduces reaction time by enhancing molecular collision efficiency.

- Protecting groups : Temporarily shield the amine (e.g., Boc protection) during multi-step syntheses .

Q. What safety protocols are essential for handling this compound in the laboratory?

- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation.

- Spill management : Neutralize with dilute HCl and adsorb with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.